molecular formula C7H8N2O3 B165355 2-Methoxy-5-nitroaniline CAS No. 99-59-2

2-Methoxy-5-nitroaniline

Cat. No.: B165355
CAS No.: 99-59-2
M. Wt: 168.15 g/mol
InChI Key: NIPDVSLAMPAWTP-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitroaniline is an aromatic compound with the molecular formula C7H8N2O3. It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to an aniline ring. This compound is known for its vibrant orange-red crystalline appearance and is used in various chemical applications .

Mechanism of Action

Target of Action

2-Methoxy-5-nitroaniline is primarily used as an intermediate in the synthesis of dyes and pharmaceuticals . It serves as a diazo component for synthesizing azo dyes . The primary targets of this compound are therefore the molecules it reacts with in these synthesis processes.

Mode of Action

The compound interacts with its targets through chemical reactions, particularly in the production of dyes. In the dye industry, this compound acts as a diazo component for synthesizing azo dyes . These reactions result in the formation of new compounds with desired properties.

Biochemical Pathways

It is known that the compound participates in diverse reactions such as coupling and condensation, enabling the synthesis of new compounds .

Pharmacokinetics

The pharmacokinetics of this compound were investigated in rats, mice, and humans. Following oral administration to rats, the majority of the radioactivity derived from [14C] MNA was excreted in urine, with 75-79% of the dose recovered within 72 hours . The pharmacokinetic profile of this compound suggests predominant urinary excretion, low tissue distribution, and relatively slow clearance .

Result of Action

It is known that the compound is used in the synthesis of dyes and pharmaceuticals, resulting in the formation of new compounds with desired properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable but may be sensitive to humidity . It is incompatible with water, acids, strong oxidizing agents, acyl chlorides, acid anhydrides, chloroformates, and liquid anisole . Therefore, it should be stored in a cool, dark place, separate from these substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-5-nitroaniline can be synthesized through the nitration of 2-methoxyaniline. The process involves the reaction of 2-methoxyaniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial Production Methods: In industrial settings, the production of this compound involves similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization techniques to obtain the desired crystalline form .

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 2-methoxy-5-phenylenediamine. Common reducing agents include iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating methoxy group and the electron-withdrawing nitro group.

Common Reagents and Conditions:

    Reduction: Iron powder, hydrochloric acid, palladium on carbon, hydrogen gas.

    Substitution: Halogens (chlorine, bromine), sulfuric acid, nitric acid.

Major Products:

Scientific Research Applications

2-Methoxy-5-nitroaniline has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: Research has explored its potential as a building block for biologically active molecules.

    Industry: The compound is used in the production of disazo disperse dyes, which are employed in dyeing polyester fibers.

Comparison with Similar Compounds

  • 2-Methoxy-4-nitroaniline
  • 2-Methyl-5-nitroaniline
  • 5-Nitro-o-anisidine

Comparison: 2-Methoxy-5-nitroaniline is unique due to the specific positioning of its methoxy and nitro groups, which influence its reactivity and applications. Compared to 2-Methoxy-4-nitroaniline, the para-orientation of the nitro group in this compound enhances its electron-withdrawing effects, making it more reactive in certain substitution reactions. Similarly, 2-Methyl-5-nitroaniline, with a methyl group instead of a methoxy group, exhibits different reactivity patterns due to the absence of the electron-donating methoxy group .

Properties

IUPAC Name

2-methoxy-5-nitroaniline
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InChI

InChI=1S/C7H8N2O3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,8H2,1H3
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InChI Key

NIPDVSLAMPAWTP-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N
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Molecular Formula

C7H8N2O3
Record name 5-NITRO-O-ANISIDINE
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Related CAS

67827-72-9 (mono-hydrochloride)
Record name 5-Nitro-o-anisidine
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DSSTOX Substance ID

DTXSID0020943
Record name 5-Nitro-o-anisidine
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Molecular Weight

168.15 g/mol
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Physical Description

5-nitro-o-anisidine appears as orange-red needles or orange powder. (NTP, 1992), Orange-red to red solid; [HSDB] Orange crystalline powder; [MSDSonline]
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Solubility

less than 0.1 mg/mL at 67.1 °F (NTP, 1992), Very sol in alcohol, acetone, benzene, acetic acid, ethyl acetate; soluble in ligroine, SLIGHTLY SOL IN PETROLEUM ETHER, In water, 115 mg/l @ 23 °C
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Density

1.2068 at 313 °F (NTP, 1992) - Denser than water; will sink, 1.2068 @ 156 °C
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Vapor Pressure

0.000319 [mmHg]
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Color/Form

ORANGE-RED NEEDLES FROM ALC, ETHER, WATER, Red needles from alcohol

CAS No.

99-59-2
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Melting Point

244 °F (NTP, 1992), 118 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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